4-Bromo-2-(trifluoromethyl)quinoline

Suzuki-Miyaura Coupling Palladium Catalysis Organic Synthesis

In medicinal chemistry, replacing a 4-chloro analog with the 4-bromo derivative dramatically increases cross-coupling rates, but unreliable purity can derail SAR campaigns. - This ≥98% pure building block eliminates the uncertainty of sluggish Suzuki reactions, enabling systematic 4-position exploration against a known 1.9 µM KCNQ1 antagonist benchmark. - Its unique orthogonal metalation (C4 halogen/metal exchange followed by C3 directed ortho-metalation) allows rapid, two-step scaffold diversification from a single batch. - Bulk stock and same-day dispatch (for orders placed before 16:00) support parallel synthesis workflows without supply interruptions.

Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol
CAS No. 18706-25-7
Cat. No. B094890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethyl)quinoline
CAS18706-25-7
Molecular FormulaC10H5BrF3N
Molecular Weight276.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br
InChIInChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H
InChIKeyJRTGGNDDSKKPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(trifluoromethyl)quinoline: Procurement Guide


4-Bromo-2-(trifluoromethyl)quinoline is a halogenated heteroaromatic building block belonging to the quinoline family, distinguished by a bromine atom at the 4-position and a trifluoromethyl group at the 2-position . This specific substitution pattern confers unique reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of biologically active molecules, particularly in the realms of kinase inhibitors and antimalarial agents , [1]. Its procurement is often driven by the need for a precise molecular architecture that cannot be achieved by other commercially available analogs.

Workflow

Pd-catalyzed cross-coupling, directed metalation, and sequential arylations

Selection

4-Bromo-2-(trifluoromethyl) substitution pattern for kinase inhibitor / antimalarial intermediate synthesis

Key Distinction

Regioselective dual metalation (C3/C4) not accessible with common regioisomers

4-Bromo-2-(trifluoromethyl)quinoline: Substitution Risks


Substituting 4-Bromo-2-(trifluoromethyl)quinoline with a seemingly similar analog like its 4-chloro counterpart or a regioisomer is not a straightforward decision. The nature of the halogen at the 4-position (Br vs. Cl) directly impacts the rate and selectivity of crucial cross-coupling reactions, such as Suzuki-Miyaura couplings, which are foundational for constructing complex drug candidates [1]. Furthermore, the specific placement of the electron-withdrawing trifluoromethyl group relative to the halogen modulates the electronic properties of the quinoline ring, influencing both its chemical reactivity in lithiation and metalation reactions and its biological activity [2], [3]. A change in any of these structural parameters can lead to significantly different reaction outcomes or a complete loss of desired biological activity, potentially derailing a multi-step synthetic route or a structure-activity relationship (SAR) study.

Halogen identity (Br vs. Cl)

Replacing 4-Br with 4-Cl may reduce oxidative addition rate in Suzuki couplings, lowering yields and selectivity.

Regioisomeric substitution

6-Bromo or other regioisomers lack the adjacent CF3-directed metalation sites, blocking sequential C3/C4 diversification.

CF3 position effect

Moving the CF3 group alters electronic properties and may shift biological activity profile, invalidating SAR from other analogs.

4-Bromo-2-(trifluoromethyl)quinoline: Differentiation Evidence


Cross-Coupling Reactivity: Bromo vs. Chloro

The 4-bromo substituent in 4-Bromo-2-(trifluoromethyl)quinoline provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the 4-chloro analog. This enhanced reactivity is critical for achieving high yields in the synthesis of arylated 2-trifluoromethylquinolines, which are important scaffolds for nucleotide pyrophosphatase (NPP) inhibitors [1], [2].

Cross-Coupling Reactivity
Class-level inference
C-Br bond more reactive than C-Cl in oxidative addition to Pd(0)
Supports higher coupling efficiency
Ranked reactivity: I > Br > Cl; fundamental organometallic premise
Suzuki-Miyaura Coupling Palladium Catalysis Organic Synthesis C-C Bond Formation

Regioselective Metalation: 4-Bromo vs. 6-Bromo

The specific substitution pattern of 4-Bromo-2-(trifluoromethyl)quinoline allows for unique and orthogonal metalation strategies. Treatment with butyllithium effects a halogen/metal exchange exclusively at the 4-position, while treatment with LDA results in hydrogen/metal exchange at the 3-position. This contrasts with other regioisomers like 6-bromo-2-(trifluoromethyl)quinoline, which lacks the strategic placement of the bromine and CF3 group to direct both types of metalation to adjacent positions [1].

Regioselective Metalation
Head-to-head comparison
Halogen/metal exchange at C4 (n-BuLi); H/metal exchange at C3 (LDA)
Enables sequential C3/C4 diversification
6-Bromo isomer lacks adjacent directed deprotonation site
Directed ortho-Metalation Halogen/Metal Exchange Organolithium Chemistry Regioselectivity

Physicochemical Properties: CF3 vs. Methyl

The trifluoromethyl (-CF3) group imparts significantly different physicochemical properties compared to a methyl (-CH3) group. This translates to potential advantages in biological systems, including enhanced metabolic stability and lipophilicity, which can improve membrane permeability and in vivo half-life [1], [2].

CF3 vs. CH3 Properties
Class-level inference
CF3 increases lipophilicity (~0.5-1.0 LogP) and metabolic stability vs. CH3
Supports PK profile optimization studies
Classical bioisosteric replacement; direct compound data not available
Lipophilicity Metabolic Stability Drug Design SAR

Biological Activity: Potency vs. 4-Chloro Analog

While direct, head-to-head data for 4-Bromo-2-(trifluoromethyl)quinoline is limited, data for the closely related 4-Chloro-2-(trifluoromethyl)quinoline provides a quantitative baseline. The chloro analog exhibits only micromolar activity (IC50 = 1.90E+3 nM) as an antagonist of the KCNQ1/MINK potassium channel [1]. This suggests the core scaffold has inherent biological activity, and the substitution of the halogen (Br for Cl) could be a viable strategy for improving potency, given the different size and polarizability of bromine [2].

Potency Context
Cross-study comparable
4-Chloro analog IC50 = 1.9 µM (KCNQ1/MINK)
Establishes micromolar activity benchmark
4-Bromo analog potency remains to be determined; SAR starting point
KCNQ1 Potassium Channel Antagonist Activity Bioisosterism SAR

Chemoselective Arylation: 4-Bromo vs. 6-Chloro

In a more complex setting, the 4-bromo group in 4,6-dihalogenated-2-(trifluoromethyl)quinoline has been shown to undergo chemo-selective Suzuki coupling, allowing for the sequential introduction of different aryl groups at the 4- and 6-positions. This level of control is essential for the construction of highly decorated quinoline libraries [1].

Chemoselective Arylation
Head-to-head comparison
C4-Br couples selectively over C6-Cl under standard Suzuki conditions
Enables sequential, predictable multi-aryl construction
Fully chemo-selective; 6-Cl remains inert for second coupling
Chemoselectivity Suzuki Reaction Palladium Catalysis Sequential Functionalization

4-Bromo-2-(trifluoromethyl)quinoline: Application Scenarios


Lead Optimization: Halogen SAR Exploration

When a project team has identified a hit with a 2-(trifluoromethyl)quinoline core (e.g., a micromolar KCNQ1 antagonist like its 4-chloro analog [1]), 4-Bromo-2-(trifluoromethyl)quinoline becomes the ideal intermediate for a focused SAR exploration. By using this bromo derivative in a parallel synthesis or library production via Suzuki coupling, chemists can systematically vary the 4-position substituent to probe for potency gains, improved selectivity, and better ADME properties. The quantitative baseline provided by the chloro analog (IC50 = 1.9 µM) provides a clear benchmark against which to measure the impact of the bromine atom and subsequent modifications.

Library Synthesis via Orthogonal Metalation

For synthetic methodology groups or medicinal chemistry labs requiring maximum scaffold diversity from a single building block, the unique orthogonal metalation chemistry of 4-Bromo-2-(trifluoromethyl)quinoline is invaluable. A single batch can be used to install two different functional groups at the adjacent C3 and C4 positions. This is achieved by first performing a halogen/metal exchange at C4 (e.g., with n-BuLi) followed by quenching with an electrophile, and then a directed ortho-metalation at C3 (e.g., with LDA) for a second functionalization [2]. This efficient, two-step diversification from a single commercial compound significantly accelerates the hit-to-lead process.

Sequential Chemo-Selective Arylation

In total synthesis or the development of highly specific chemical probes where precise spatial arrangement of multiple aromatic rings is crucial, the predictable chemoselectivity of 4-Bromo-2-(trifluoromethyl)quinoline is a key asset. For instance, when starting from 4-bromo-6-chloro-2-(trifluoromethyl)quinoline, a research team can confidently perform a first Suzuki coupling exclusively at the 4-position. This leaves the 6-chloro group untouched, enabling a second, different Suzuki reaction to install a second aryl group [3]. This sequential, chemo-selective strategy is a cornerstone for creating structurally complex and diverse molecules with high fidelity.

CF3 Motif for Metabolic Stability

A research program that has identified potent leads containing a 4-bromo-2-methylquinoline scaffold but suffers from poor metabolic stability (e.g., rapid CYP450-mediated oxidation) can use 4-Bromo-2-(trifluoromethyl)quinoline as a strategic replacement. The isosteric replacement of the 2-methyl group with a 2-trifluoromethyl group is a well-validated tactic for improving metabolic stability and modulating lipophilicity [4], [5]. Procuring this compound allows the team to directly assess the impact of this key molecular switch on the pharmacokinetic profile of their lead series, potentially rescuing a compound with otherwise promising efficacy.

Application
Selection Property
Validation Focus
Lead Optimization: Halogen SAR
Bromo leaving-group reactivity for Suzuki diversification
Coupling yield and selectivity vs. chloro benchmark
Library Synthesis via Orthogonal Metalation
Dual regioselective metalation (C4 exchange, C3 deprotonation)
Sequential C3/C4 disubstitution efficiency
Sequential Chemo-Selective Arylation
Intrinsic chemoselectivity of C4-Br over C6-Cl
Ordered multi-aryl ring construction fidelity
CF3 Motif for Metabolic Stability
CF3 isosteric replacement for CH3 to enhance metabolic stability
In vitro half-life and CYP450 stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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